molecular formula C10H16N2O2 B15291042 2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B15291042
M. Wt: 196.25 g/mol
InChI Key: AKOHKGMQPRKICV-UHFFFAOYSA-N
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Description

2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyrrole ring system, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can be achieved through a visible light-promoted [3+2] cycloaddition reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst . This method is efficient and environmentally friendly, offering good functional group tolerance and substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cycloaddition reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced pyrrole compounds.

Scientific Research Applications

2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s fused pyrrole ring system allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific isobutyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

2-Isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a synthetic compound that has gained attention for its potential biological activities. This compound belongs to the class of pyrrolo[3,4-c]pyrrole derivatives, which are known for their diverse pharmacological properties. Research into this compound focuses on its anticancer potential, neuroprotective effects, and other therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.246 g/mol
  • CAS Number : 2098096-28-5

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrate that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-468. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in these cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Induces apoptosis
MDA-MB-46812.8Cell cycle arrest

Neuroprotective Effects

Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective properties:

  • Mechanism : The compound appears to protect neuronal cells from oxidative stress-induced damage. Studies indicate that it may enhance the expression of neuroprotective proteins and reduce inflammation in neuronal tissues.

Other Biological Activities

Further investigations have revealed additional biological activities:

  • Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been noted to reduce inflammation markers in cellular models.

Study 1: Anticancer Efficacy

A study conducted by researchers at Taipei Medical University explored the efficacy of various pyrrolo compounds in inhibiting breast cancer cell proliferation. Among the tested compounds, this compound demonstrated a notable reduction in cell viability in both MCF-7 and MDA-MB-468 cell lines. The findings suggest that this compound could serve as a lead candidate for further development as an anticancer agent.

Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of this compound using animal models of neurodegenerative diseases. Results indicated a significant decrease in neuronal loss and improved cognitive function in treated animals compared to controls. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-(2-methylpropyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C10H16N2O2/c1-6(2)5-12-9(13)7-3-11-4-8(7)10(12)14/h6-8,11H,3-5H2,1-2H3

InChI Key

AKOHKGMQPRKICV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2CNCC2C1=O

Origin of Product

United States

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